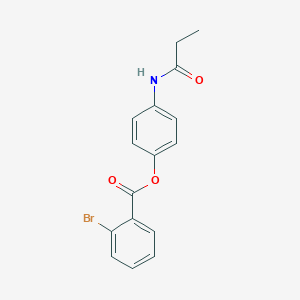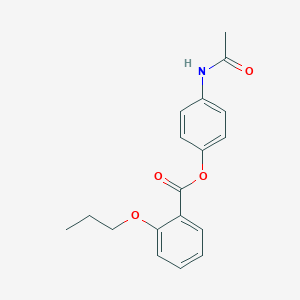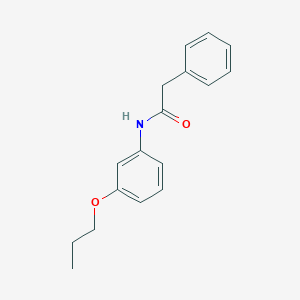![molecular formula C13H16N2O2 B268697 4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B268697.png)
4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide, commonly known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mécanisme D'action
The mechanism of action of CX-4945 involves the inhibition of CK2, a protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is a constitutively active kinase that is overexpressed in many types of cancer and is involved in the regulation of cell proliferation, survival, and apoptosis. CX-4945 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects:
CX-4945 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. CX-4945 has also been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. In addition, CX-4945 has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CX-4945 is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. CX-4945 has also been shown to have low toxicity in animal models, making it a promising candidate for therapeutic applications. However, one of the limitations of CX-4945 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, CX-4945 has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of CX-4945. One area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of CX-4945. Another area of research is the identification of novel therapeutic applications for CX-4945, such as in the treatment of viral infections or neurodegenerative diseases. Finally, the role of CK2 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CX-4945 involves the reaction of 4-amino-N-ethylbenzamide with cyclopropylcarbonyl chloride in the presence of triethylamine and dichloromethane. The reaction proceeds via an acylation mechanism, where the cyclopropylcarbonyl group is attached to the amino group of the benzamide. The resulting product is then purified by column chromatography to obtain pure CX-4945.
Applications De Recherche Scientifique
CX-4945 has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in many types of cancer, and its inhibition by CX-4945 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CX-4945 has also been studied for its potential therapeutic applications in neurodegenerative diseases and viral infections. CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and its inhibition by CX-4945 has been shown to reduce neuroinflammation and improve cognitive function in animal models. CX-4945 has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
Propriétés
Nom du produit |
4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
4-(cyclopropanecarbonylamino)-N-ethylbenzamide |
InChI |
InChI=1S/C13H16N2O2/c1-2-14-12(16)9-5-7-11(8-6-9)15-13(17)10-3-4-10/h5-8,10H,2-4H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
AZINQUPWYATGMK-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
SMILES canonique |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)


![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)



![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)


![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)